molecular formula C14H17ClN2O B11851705 5-Chloro-7-(diethylaminomethyl)quinolin-8-ol CAS No. 103325-93-5

5-Chloro-7-(diethylaminomethyl)quinolin-8-ol

Cat. No.: B11851705
CAS No.: 103325-93-5
M. Wt: 264.75 g/mol
InChI Key: QDFFXEIFWNNJJU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-7-(diethylaminomethyl)quinolin-8-ol involves several steps. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with diethylamine in the presence of a suitable base, such as triethylamine, in a solvent like dichloromethane . The reaction is typically carried out at room temperature for a short duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-7-(diethylaminomethyl)quinolin-8-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-7-(diethylaminomethyl)quinolin-8-ol has several scientific research applications:

Comparison with Similar Compounds

5-Chloro-7-(diethylaminomethyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:

Properties

CAS No.

103325-93-5

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

5-chloro-7-(diethylaminomethyl)quinolin-8-ol

InChI

InChI=1S/C14H17ClN2O/c1-3-17(4-2)9-10-8-12(15)11-6-5-7-16-13(11)14(10)18/h5-8,18H,3-4,9H2,1-2H3

InChI Key

QDFFXEIFWNNJJU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=C2C=CC=NC2=C1O)Cl

Origin of Product

United States

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